An In-depth Technical Guide to 4-(Quinolin-8-yloxy)-butyric acid: Chemical Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(Quinolin-8-yloxy)-butyric acid: Chemical Structure, Synthesis, and Potential Applications
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug development. Their versatile scaffold allows for a broad range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Within this diverse family, 8-hydroxyquinoline and its derivatives are particularly noteworthy for their potent biological activities and low human toxicity.[3] This guide focuses on a specific derivative, 4-(Quinolin-8-yloxy)-butyric acid, providing a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and an exploration of its potential therapeutic significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel quinoline-based compounds.
Chemical Structure and Properties
4-(Quinolin-8-yloxy)-butyric acid, with the chemical formula C₁₃H₁₃NO₃, possesses a molecular weight of 231.24 g/mol .[4] The molecule's architecture is characterized by a quinoline ring system linked to a butyric acid moiety through an ether bond at the 8-position of the quinoline nucleus. This structural arrangement is pivotal to its chemical behavior and biological activity.
The ether linkage provides a degree of conformational flexibility, while the carboxylic acid group introduces a key functional handle for further chemical modifications and imparts acidic properties to the molecule. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its crystal packing.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [4] |
| Molecular Weight | 231.24 g/mol | [4] |
| Melting Point | 481 K (208 °C) | [4] |
| Appearance | Colorless block-like crystals | [4] |
The structure of 4-(Quinolin-8-yloxy)-butyric acid is depicted in the following diagram:
Caption: Two-stage synthesis workflow for 4-(Quinolin-8-yloxy)-butyric acid.
Step-by-Step Experimental Protocol
This protocol is adapted from a validated crystallographic study and provides a reliable method for the synthesis of the title compound. [4] Materials and Reagents:
-
8-Hydroxyquinoline
-
Ethyl 4-bromobutanoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium Hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Hydrochloric Acid (HCl, dilute)
-
Acetone
-
Deionized Water
Stage 1: Synthesis of Ethyl 4-(quinolin-8-yloxy)butanoate (Williamson Ether Synthesis)
-
To a solution of 8-hydroxyquinoline (0.01 mol) in 50 mL of acetonitrile, add anhydrous potassium carbonate (0.02 mol) and ethyl 4-bromobutanoate (0.01 mol).
-
The resulting mixture is refluxed for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude ethyl 4-(quinolin-8-yloxy)butanoate.
Stage 2: Synthesis of 4-(Quinolin-8-yloxy)-butyric acid (Saponification)
-
The crude residue from Stage 1 is dissolved in a mixture of water and ethanol (1:2 v/v).
-
Sodium hydroxide (0.02 mol) is added to the solution.
-
The reaction mixture is refluxed for 24 hours to ensure complete hydrolysis of the ester.
-
After cooling, the solution is acidified with dilute hydrochloric acid. This will cause the crude product to precipitate out of the solution.
-
The precipitate is collected by filtration.
-
For purification, the crude product is recrystallized from a mixture of acetone and ethanol (2:1 v/v) to afford colorless crystals of 4-(Quinolin-8-yloxy)-butyric acid.
Mechanistic Insights: The Williamson Ether Synthesis
The cornerstone of this synthesis is the Williamson ether synthesis, a classic and dependable method for forming ethers. [5][6]This reaction proceeds via an SN2 mechanism. [7] Mechanism Breakdown:
-
Deprotonation: In the presence of a base (anhydrous potassium carbonate), the hydroxyl group of 8-hydroxyquinoline is deprotonated to form a more nucleophilic quinolin-8-olate anion.
-
Nucleophilic Attack: The quinolin-8-olate anion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 4-bromobutanoate that is bonded to the bromine atom.
-
Displacement: This nucleophilic attack results in the displacement of the bromide ion (a good leaving group), forming the ether linkage and yielding ethyl 4-(quinolin-8-yloxy)butanoate.
Caption: Mechanism of the Williamson ether synthesis step.
Alternative Synthetic Approaches
While the Williamson ether synthesis followed by saponification is a highly effective route, other strategies can be envisioned for the synthesis of 4-(Quinolin-8-yloxy)-butyric acid and its analogues. For instance, a related compound, 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid, has been synthesized by the reaction of 8-oxyquinoline with maleic anhydride in the presence of a sulfuric acid catalyst. [8][9]This suggests that other dicarboxylic anhydrides could potentially be used to generate different derivatives.
Biological Significance and Potential Applications
Derivatives of 8-quinolinyloxyacetic acid are known to possess a broad spectrum of biological activities. [4]The quinoline nucleus is a common feature in many pharmacologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. [10][11][12] The synthesized 4-(Quinolin-8-yloxy)-butyric acid and its analogues are promising candidates for further biological evaluation. The presence of the 8-hydroxyquinoline scaffold suggests potential antimicrobial and antifungal activity. [8][9]Furthermore, 8-hydroxyquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases due to their metal-chelating properties. [13][14]The butyric acid side chain may also influence the compound's pharmacokinetic properties and could potentially be a target for enzymatic activity within a biological system.
The antimicrobial effect of many quinoline derivatives is attributed to their ability to inhibit microbial DNA synthesis. [8]Additionally, they can interfere with intracellular enzymes and alter the permeability of cell membranes in microorganisms. [8]
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and potential applications of 4-(Quinolin-8-yloxy)-butyric acid. The presented synthetic protocol, centered around the Williamson ether synthesis, offers a reliable and efficient method for obtaining this compound. The rich pharmacology of the quinoline scaffold suggests that 4-(Quinolin-8-yloxy)-butyric acid is a promising candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The information and protocols detailed herein are intended to serve as a valuable resource for scientists and researchers working to develop novel therapeutic agents.
References
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- El Faydy, M., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6529.
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